2-Methyldodec-5-ene

Alkene oxidation stability Fuel and lubricant intermediates Regioselective synthesis

2-Methyldodec-5-ene (CAS 112197-49-6) is a C₁₃H₂₆ branched internal alkene, specifically the (Z)-isomer of 5-dodecene bearing a methyl substituent at the C2 position. With a molecular weight of 182.35 g/mol and a calculated LogP of 4.95, it occupies a distinct property space among tridecene and branched dodecene isomers.

Molecular Formula C13H26
Molecular Weight 182.35 g/mol
CAS No. 112197-49-6
Cat. No. B14321169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyldodec-5-ene
CAS112197-49-6
Molecular FormulaC13H26
Molecular Weight182.35 g/mol
Structural Identifiers
SMILESCCCCCCC=CCCC(C)C
InChIInChI=1S/C13H26/c1-4-5-6-7-8-9-10-11-12-13(2)3/h9-10,13H,4-8,11-12H2,1-3H3
InChIKeyQNNRPWQSLZMKDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyldodec-5-ene (CAS 112197-49-6): Procurement-Relevant Structural and Physicochemical Profile for C13 Branched Internal Alkene Selection


2-Methyldodec-5-ene (CAS 112197-49-6) is a C₁₃H₂₆ branched internal alkene, specifically the (Z)-isomer of 5-dodecene bearing a methyl substituent at the C2 position . With a molecular weight of 182.35 g/mol and a calculated LogP of 4.95, it occupies a distinct property space among tridecene and branched dodecene isomers [1]. The compound features an internal (Z)-configured double bond at C5–C6 and an isobutyl-type branch point, structural elements that jointly govern its reactivity, physicochemical behavior, and suitability as a synthetic intermediate or formulation component [2].

Why Generic Substitution of 2-Methyldodec-5-ene with Other C13 or C12 Alkenes Fails: Structural Determinants of Differential Performance


C₁₂–C₁₃ alkene isomers are not functionally interchangeable. The combination of double-bond position (internal C5 vs. terminal), stereochemistry ((Z) vs. (E)), and methyl branching pattern produces measurable differences in boiling point, LogP, oxidative stability, and regiochemical reactivity that directly impact synthetic yield, purification efficiency, and end-product properties [1]. Substituting 2-methyldodec-5-ene with a linear terminal alkene such as 1-dodecene or a differently branched isomer such as 2-methyl-1-dodecene alters the regiochemical outcome of addition reactions (e.g., hydroformylation, epoxidation) and shifts physical properties by up to ~15 °C in boiling point and >2 log units in partition coefficient [2][3].

2-Methyldodec-5-ene (CAS 112197-49-6) Quantitative Differentiation Evidence Against Closest Analogs


Internal (Z)-Double Bond at C5 Confers Superior Oxidative Stability vs. Terminal Alkenes

2-Methyldodec-5-ene possesses an internal, disubstituted double bond at C5–C6 in the (Z) configuration, structurally distinct from terminal alkenes such as 2-methyl-1-dodecene (CAS 16435-49-7) and 1-dodecene (CAS 112-41-4). In combustion and auto-oxidation studies on branched alkenes, shifting the double bond from a terminal to an internal position significantly inhibits global reactivity toward ignition at low temperatures [1]. Internal alkenes are thermodynamically more stable than terminal alkenes due to greater alkyl substitution on the sp² carbons, reducing susceptibility to oxidative degradation during storage and high-temperature processing [2]. This class-level effect is applicable to 2-methyldodec-5-ene relative to its terminal alkene comparators.

Alkene oxidation stability Fuel and lubricant intermediates Regioselective synthesis

LogP of 4.95 Enables Different Environmental Fate and Formulation Behavior vs. Higher-LogP Isomers

The reported LogP for 2-methyldodec-5-ene is 4.95 (calculated exact mass: 182.20300) [1]. In contrast, the isomer 2-methyl-2-dodecene (CAS 55103-82-7), in which the double bond is located at C2–C3 adjacent to the methyl branch, has a substantially higher estimated LogP of 7.17 (ACD/Labs Percepta) and an EPA EPISuite estimated Log Kow of 6.57 [2]. This >2 log-unit difference corresponds to a >100-fold difference in octanol-water partition coefficient, directly affecting environmental mobility, bioaccumulation potential (BCF), and formulation partitioning behavior. 2-Methyl-1-dodecene (CAS 16435-49-7) has a Henry's Law constant of 4.1×10⁻⁶ mol/(m³·Pa) [3]; corresponding experimental Henry's Law data for 2-methyldodec-5-ene are not yet available, but the lower LogP suggests a different air-water partitioning profile.

Octanol-water partition coefficient Environmental fate modeling Surfactant and detergent intermediates

(Z)-Stereochemistry at C5–C6 Distinguishes 2-Methyldodec-5-ene from Its (E)-Isomer in Dipole Moment and Potential Biological Recognition

2-Methyldodec-5-ene (CAS 112197-49-6) is specifically the (Z)-isomer (cis configuration at the C5–C6 double bond) [1]. The corresponding (E)-isomer is registered under CAS 112197-48-5 and has the same molecular formula (C₁₃H₂₆) and comparable predicted properties (boiling point: 227.7±7.0 °C; density: 0.769±0.06 g/cm³) . However, (Z)- and (E)-alkenes exhibit measurably different dipole moments and physical properties; for disubstituted olefins, the (Z)-isomer typically has a higher dipole moment and lower melting point than its (E)-counterpart [2]. These differences critically affect chromatographic retention (GC separation), stereospecific recognition in pheromone receptor binding, and the stereochemical outcome of addition reactions.

Stereoisomer separation Pheromone chemistry Structure-activity relationships

Predicted Boiling Point and Density Differentiation from Linear and Terminal Alkene Benchmarks

Experimental boiling point and density data for 2-methyldodec-5-ene (CAS 112197-49-6) are not publicly available . However, predicted values for its (E)-isomer (CAS 112197-48-5) are boiling point 227.7±7.0 °C and density 0.769±0.06 g/cm³ . These values position the 2-methyl-5-dodecene scaffold significantly higher-boiling than 1-dodecene (BP 213.8 °C, density 0.758 g/mL) [1] and slightly lower-boiling than 2-methyl-1-dodecene (BP 231 °C, density 0.769 g/mL) . The internal double bond and branching collectively raise the boiling point relative to the linear C12 terminal alkene by approximately 14 °C, altering distillation cut points in multicomponent mixtures.

Distillation separation Process engineering Physical property specification

Evidence-Backed Application Scenarios for 2-Methyldodec-5-ene (CAS 112197-49-6) Procurement


Stereospecific Intermediate for Pheromone Analog Synthesis

The defined (Z)-stereochemistry at C5–C6, combined with the internal double bond position and methyl branching, makes 2-methyldodec-5-ene a candidate scaffold for synthesizing lepidopteran or coleopteran pheromone analogs where (Z)-alkene geometry is a critical determinant of biological activity [1]. Procurement of the stereochemically pure (Z)-isomer (CAS 112197-49-6), rather than the (E)-isomer or mixed feedstocks, is essential to avoid costly and yield-reducing stereoisomer separation steps.

Hydroformylation Substrate for Branched Aldehyde Production with Defined Regiochemistry

The internal double bond at C5–C6 directs hydroformylation regiochemistry differently than terminal alkenes (e.g., 1-dodecene, 2-methyl-1-dodecene), yielding a distinct distribution of branched C₁₄ aldehydes [1]. The isobutyl-type branching pattern (i-Bu)CH₂CH=CH(n-Hex) provides a specific steric environment that influences the linear-to-branched aldehyde ratio, relevant for producing detergent-range alcohols and plasticizer intermediates with tailored branching [2].

Oxidation-Resistant Component in Lubricant or Fuel Intermediate Formulations

The internal (Z)-disubstituted double bond confers greater oxidative stability than terminal alkene alternatives, as supported by class-level combustion kinetics data showing inhibited low-temperature ignition for internal vs. terminal alkenes [1]. For procurement in high-temperature or long-storage applications, 2-methyldodec-5-ene may reduce peroxide formation rates compared to 2-methyl-1-dodecene or 1-dodecene, potentially extending formulation shelf life and reducing antioxidant additive loading.

Environmental Fate-Tuned Intermediate for Surfactant or Agrochemical Synthesis

With a LogP of 4.95, 2-methyldodec-5-ene is significantly less lipophilic than 2-methyl-2-dodecene (LogP ~7.17) [1]. This positions it as a preferred alkene feedstock for synthesizing surfactants or agrochemical intermediates where moderate hydrophobicity is desired to balance surface activity with reduced bioaccumulation potential, facilitating compliance with regulatory thresholds for persistent organic pollutants.

Quote Request

Request a Quote for 2-Methyldodec-5-ene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.